N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide
CAS No.: 832674-14-3
Cat. No.: VC14716132
Molecular Formula: C20H18F4N2O3S
Molecular Weight: 442.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832674-14-3 |
|---|---|
| Molecular Formula | C20H18F4N2O3S |
| Molecular Weight | 442.4 g/mol |
| IUPAC Name | N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(2,2,3,3-tetrafluoropropoxymethyl)benzamide |
| Standard InChI | InChI=1S/C20H18F4N2O3S/c1-2-29-14-6-7-15-16(9-14)30-19(25-15)26-17(27)13-5-3-4-12(8-13)10-28-11-20(23,24)18(21)22/h3-9,18H,2,10-11H2,1H3,(H,25,26,27) |
| Standard InChI Key | WCUTXSWIFJKUJF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC(=C3)COCC(C(F)F)(F)F |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s structure integrates three key components: a 6-ethoxy-substituted benzothiazole ring, a benzamide group, and a 2,2,3,3-tetrafluoropropoxymethyl side chain. The benzothiazole moiety, a bicyclic system featuring fused benzene and thiazole rings, serves as a privileged scaffold in medicinal chemistry due to its pharmacokinetic adaptability . The ethoxy group at position 6 enhances electron-donating properties, potentially influencing binding affinity to biological targets.
The benzamide linkage at position 2 of the benzothiazole introduces a planar carbonyl group, which may participate in hydrogen bonding with enzymes or receptors. The 3-[(2,2,3,3-tetrafluoropropoxy)methyl] substituent contributes steric bulk and lipophilicity, factors critical for blood-brain barrier penetration and metabolic stability. Fluorine atoms in the propoxy chain further modulate electronic effects, enhancing resistance to oxidative degradation.
Synthetic Pathways and Optimization
Synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide likely follows multi-step protocols common to benzothiazole derivatives. A plausible route involves:
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Benzothiazole Core Formation: Condensation of 2-amino-6-ethoxybenzothiazole with a suitably functionalized benzoyl chloride. Source describes analogous reactions where benzothiazol-2-amines react with acyl chlorides to form benzamide linkages.
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Side Chain Introduction: Alkylation of the benzamide intermediate with 2,2,3,3-tetrafluoropropyl bromide under basic conditions, facilitating nucleophilic substitution at the methyl position.
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Purification: Chromatographic techniques or recrystallization to isolate the final product, as indicated by the high purity standards noted in commercial listings.
Yield optimization may require careful control of reaction temperatures and stoichiometric ratios, particularly during fluorinated side chain incorporation, where steric hindrance could impede reactivity.
Physicochemical Properties and Stability
While experimental data on solubility and melting point are unavailable, predictions based on structural features suggest moderate lipophilicity () due to the fluorinated side chain and aromatic systems. The compound’s stability under physiological conditions remains unstudied, but the presence of electron-withdrawing fluorine atoms likely reduces susceptibility to enzymatic hydrolysis.
Key Molecular Descriptors:
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Molecular Formula:
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Molecular Weight: 442.4 g/mol
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Topological Polar Surface Area (TPSA): ~90 Ų, indicating moderate membrane permeability.
Biological Activity and Mechanistic Insights
Although direct studies on this compound are scarce, structurally related benzothiazoles exhibit diverse bioactivities:
Antimicrobial and Anticancer Activity
Benzothiazoles with electron-withdrawing substituents show inhibitory effects against microbial pathogens and cancer cell lines . The tetrafluoropropoxy group’s electronegativity could disrupt microbial membrane integrity or inhibit DNA gyrase .
Neuroprotective Effects
Fluorinated benzothiazoles are investigated for mitigating neurodegenerative disorders, possibly via modulation of amyloid-beta aggregation or oxidative stress pathways .
Comparative Analysis with Structural Analogs
The table below contrasts key features of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide with related compounds:
The target compound’s higher molecular weight and fluorinated side chain may confer prolonged metabolic half-life compared to simpler analogs .
Future Research Directions
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Pharmacological Profiling: Systematic evaluation in anticonvulsant, antimicrobial, and cytotoxicity assays.
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ADMET Studies: Assessment of absorption, distribution, metabolism, excretion, and toxicity to guide lead optimization.
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Structural Modifications: Exploring alternative fluorinated substituents to enhance potency or reduce off-target effects .
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